Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound has been determined using spectroscopic techniques and confirmed using X-ray diffraction . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 224.65 .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a versatile intermediate in organic synthesis. Its reactivity has been utilized to create a wide range of heterocyclic compounds. For example, it can undergo transformations to form polyazanaphthalenes, pyrazolo, and imidazo derivatives under different conditions. These reactions are pivotal for synthesizing compounds with potential applications in material science and drug discovery (Harb et al., 1989), (Ge et al., 2014), (Wu et al., 2006).
Material Science and Optical Properties
The compound's derivatives exhibit interesting optical properties, making them suitable for studies in material science, specifically in developing fluorescent molecules and materials with unique absorption and emission characteristics. The synthesis of novel derivatives with specific substituent groups can lead to changes in absorption and emission maxima, relevant for designing new optical materials and sensors (Ge et al., 2014), (Wu et al., 2006).
Drug Discovery and Biological Applications
In the context of pharmaceutical research, derivatives synthesized from this compound have been explored for their antimicrobial activities. The structural modification of this compound can lead to the creation of novel molecules with potential as drug candidates. The antimicrobial screening of these derivatives shows promise for developing new therapeutic agents (Jyothi & Madhavi, 2019).
Crystallography and Structural Analysis
The compound and its derivatives have also been subjects of crystallographic and molecular structure studies. These studies provide insights into the molecular interactions, stability, and conformational dynamics of the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Achutha et al., 2017).
Safety and Hazards
Future Directions
While the future directions for Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate are not specified, the imidazo[1,2-a]pyrazine scaffold is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of imidazo[1,2-a]pyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyrazines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyrazines are known to be versatile scaffolds in organic synthesis and drug development .
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENKCPJZDVBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CN=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743787 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-47-3 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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